![molecular formula C7H6BrN3 B1143942 3-Bromo-6-methylimidazo[1,2-A]pyrazine CAS No. 1276056-84-8](/img/structure/B1143942.png)

3-Bromo-6-methylimidazo[1,2-A]pyrazine

Overview

Description

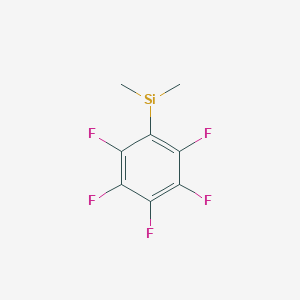

3-Bromo-6-methylimidazo[1,2-A]pyrazine (3-Br-6-Me-ImPy) is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic aromatic compound that is composed of an imidazopyridine ring with a bromo substituent at the 3-position and a methyl substituent at the 6-position. 3-Br-6-Me-ImPy has been studied for its potential as a therapeutic agent, as well as its biochemical and physiological effects.

Scientific Research Applications

Pharmacological Applications : Imidazo[1,2-a]pyrazine derivatives, including those related to 3-Bromo-6-methylimidazo[1,2-A]pyrazine, have demonstrated significant anti-inflammatory activity. For instance, a study synthesized various imidazo[1,2-a]pyrazine derivatives and evaluated their anti-inflammatory effects in vivo (Abignente et al., 1992).

Synthesis and Industrial Application : The efficient preparation of 3-Aminoimidazo[1,2-a]pyrazines, a critical scaffold in many drugs, has been developed through a Groebke–Blackburn–Bienaymé multicomponent reaction. This process has been scaled up, demonstrating its industrial applicability (Baenziger, Durantie, & Mathes, 2017).

Medical Research : Various imidazo[1,2-a]pyrazine derivatives have been synthesized and shown to possess uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. This indicates their potential therapeutic applications in medical fields such as cardiology and respiratory medicine (Sablayrolles et al., 1984).

Antimicrobial Activity : Novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives have been synthesized and exhibited promising antimicrobial activity. This underscores the potential of imidazo[1,2-a]pyrazine derivatives in addressing microbial infections (Jyothi & Madhavi, 2019).

Chemiluminescence Properties : Studies have been conducted on imidazo[1,2-a]pyrazin derivatives for their chemiluminescence properties, indicating their potential use in analytical chemistry and bioimaging applications (Toya et al., 1992).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

While specific future directions for 3-Bromo-6-methylimidazo[1,2-A]pyrazine are not mentioned in the search results, there is a general interest in the development of new drugs based on imidazopyridine analogues, particularly for the treatment of tuberculosis . This suggests potential future research directions for related compounds.

Mechanism of Action

Target of Action

It is known that imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-methylimidazo[1,2-a]pyrazine belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines can be functionalized through various strategies, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions could potentially influence the interaction of this compound with its targets.

Pharmacokinetics

It is known that the compound has a molecular weight of 21205 , which could influence its bioavailability. Further pharmacokinetic studies are needed to fully understand the ADME properties of this compound.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and action.

Biochemical Analysis

Biochemical Properties

3-Bromo-6-methylimidazo[1,2-A]pyrazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in radical reactions, which are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The interactions of this compound with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, protein conformation, and overall biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate the activity of key signaling molecules such as kinases and transcription factors, thereby impacting cellular proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular processes such as apoptosis and cell cycle progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to light or air can lead to its degradation, resulting in reduced efficacy and altered biological activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At high doses, this compound can induce toxic effects such as oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a key role in the metabolism of this compound, leading to the formation of metabolites that can be further processed or excreted. The effects of this compound on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, binding proteins such as albumin can influence the distribution and localization of this compound within the body. The accumulation of this compound in specific tissues can affect its therapeutic and toxicological profiles.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, its presence in the mitochondria can influence mitochondrial function and cellular energy metabolism.

Properties

IUPAC Name |

3-bromo-6-methylimidazo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUZBYIIQKISEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CN=C2C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301282046 | |

| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276056-84-8 | |

| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-methylimidazo[1,2-a]pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301282046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.